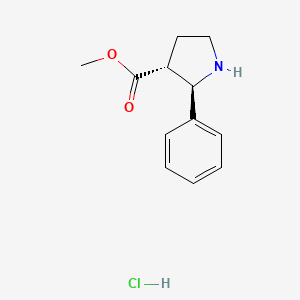![molecular formula C23H17F3N4O3S B2692189 Ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate CAS No. 625378-12-3](/img/structure/B2692189.png)
Ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a sulfanylacetyl group (-SCH2CO-), an amino group (-NH2), and an ethyl benzoate group (C6H5COOCH2CH3). These functional groups could potentially confer a variety of chemical properties to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the cyano and trifluoromethyl groups, as well as the electron-donating effects of the amino group. The sulfanylacetyl group could potentially undergo a variety of reactions, including oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like -CN, -NH2, and -COOCH2CH3 would likely make the compound soluble in polar solvents .Scientific Research Applications
New Routes to Heterocyclic Compounds
Research has demonstrated the utility of related ethyl esters in synthesizing heterocyclic compounds such as 1,3,4-oxadiazoles, oxadiazolopyridines, and pyridopyridazines through reactions with various electrophilic reagents, showcasing the versatility of these esters in constructing complex molecular architectures (Elnagdi et al., 1988).
Crystallographic Studies
Detailed crystallographic analysis of compounds similar in structure has provided insights into the molecular geometry, hydrogen bonding, and supramolecular assembly, contributing to a deeper understanding of the structural requirements for activity and the development of new materials (Liu et al., 2012).
Asymmetric Synthesis
The compounds have been applied in asymmetric synthesis, particularly in creating chiral building blocks for enantioselective alkaloid synthesis. This underscores the significance of such esters in generating molecules with precise stereochemical configurations, essential for pharmaceutical applications (Hirai et al., 1992).
Hydrogen Bonding and Supramolecular Structures
Studies on substituted pyrazolylbenzoates, which share functional groups with the compound , have revealed intricate patterns of hydrogen bonding leading to diverse supramolecular structures. These findings have implications for designing new materials with specific properties, such as porosity or catalytic activity (Portilla et al., 2007).
Organic Synthesis and Functionalization
The utility of related compounds in organic synthesis, including the preparation of various heterocyclic structures through innovative reactions, showcases the broader applicability of such chemicals in synthesizing novel organic compounds with potential applications in drug development, material science, and as intermediates in complex synthetic pathways (Tanikaga et al., 1984).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3S/c1-2-33-22(32)15-3-5-16(6-4-15)29-20(31)13-34-21-17(12-27)18(23(24,25)26)11-19(30-21)14-7-9-28-10-8-14/h3-11H,2,13H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWDIJBMSXWEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=NC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2692107.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2692108.png)

![1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one](/img/structure/B2692116.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B2692118.png)
![N-(2-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2692119.png)
![Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692120.png)



![8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2692126.png)
![Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2692127.png)
![12-Chloro-10-(piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2692128.png)